![molecular formula C15H24N2O2 B5666260 1-(3,4-dimethoxybenzyl)-4-methyl-1,4-diazepane](/img/structure/B5666260.png)
1-(3,4-dimethoxybenzyl)-4-methyl-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives involves various strategies, including condensation reactions, intramolecular cyclization, and multicomponent reactions. A study by Ramírez-Montes et al. (2012) details the synthesis of 1,4-diazepanes through the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione, followed by reduction with BH3–DMS, achieving yields between 75% and 83% (Ramírez-Montes et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives reveals a twisted chair conformation for the seven-membered ring, as demonstrated through X-ray crystallography. The study by Moser et al. (2005) on a related compound highlights the importance of single crystal X-ray diffraction in determining the conformation and disorder within the molecular structure, providing insights into the stereochemistry of diazepane derivatives (Moser et al., 2005).
Chemical Reactions and Properties
1,4-Diazepane compounds participate in various chemical reactions, including epoxidation, as reported by Sankaralingam and Palaniandavar (2014), who studied manganese(III) complexes of bisphenolate ligands derived from 1,4-diazepanes for olefin epoxidation, demonstrating the compounds' reactivity and potential as catalysts (Sankaralingam & Palaniandavar, 2014).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and conformational stability, are crucial for their application in chemical synthesis and pharmaceutical development. These properties are influenced by the compound's molecular structure and substitution pattern, as indicated by the studies mentioned above.
Chemical Properties Analysis
The chemical properties of 1,4-diazepane derivatives, including their reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. The research by Sankaralingam and Palaniandavar (2014) illustrates the effect of Lewis basicity of ligands on the reactivity of manganese(III) complexes derived from 1,4-diazepanes, highlighting the importance of chemical properties in designing effective catalysts (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-7-4-8-17(10-9-16)12-13-5-6-14(18-2)15(11-13)19-3/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHCVQAVGTDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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